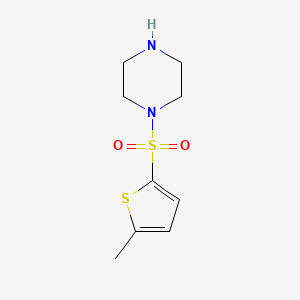

1-(5-Methylthiophen-2-yl)sulfonylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

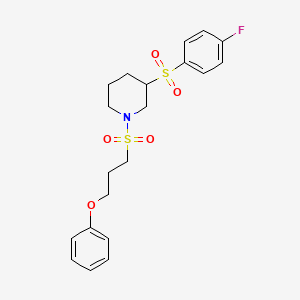

“1-(5-Methylthiophen-2-yl)sulfonylpiperazine” is a chemical compound with the IUPAC name 1-((5-methylthiophen-2-yl)sulfonyl)piperazine . It has a molecular weight of 282.81 and a molecular formula of C9H14N2O2S2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O2S2.ClH/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11;/h2-3,10H,4-7H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.81 and a molecular formula of C9H14N2O2S2 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the web search results.Scientific Research Applications

Antibiotics and Alcohol Metabolism

1-(5-Methylthiophen-2-yl)sulfonylpiperazine has been studied in the context of cephalosporin antibiotics, focusing on its effects on alcohol metabolism. The review by Kitson (1987) examines the pharmacological, biochemical, and chemical aspects of the 'Antabuse-like' reaction induced in alcohol drinkers pre-treated with certain beta-lactam antibiotics. The symptoms are due to elevated blood acetaldehyde levels, potentially linked to a reactive metabolite of the antibiotic's essential sidechain, possibly involving derivatives of 1-Methyltetrazole-5-thiol (Kitson, 1987).

Environmental and Food Analysis

Antibodies, potentially including those targeting molecules similar to this compound, have been utilized in various assays and techniques for food and environmental research and risk control. The review by Fránek & Hruška (2018) provides an overview of the progress in the production of key immunoreagents and their application in ELISA and related techniques, indicating the relevance of these methods in detecting and controlling substances, including potentially hazardous compounds (Fránek & Hruška, 2018).

Sulfonamide-Based Drugs

This compound belongs to the sulfonamide group, a significant class of synthetic bacteriostatic antibiotics. A patent review by Carta, Scozzafava, & Supuran (2012) emphasizes the importance of the primary sulfonamide moiety in various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. The review also discusses recent patents involving sulfonamide-based drugs, indicating the ongoing interest and development in this field (Carta, Scozzafava, & Supuran, 2012).

Pharmaceutical Impurities and Synthesis

The compound has been mentioned in the context of pharmaceutical impurities and synthesis processes. A review by Saini et al. (2019) explores novel methods of omeprazole synthesis and pharmaceutical impurities of proton pump inhibitors, providing insights into the development of these drugs and the role of various compounds, including this compound, in the formation of impurities and in synthesis processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Anticancer Activities

The compound's potential in cancer treatment has been highlighted in a chapter by Kuete, Karaosmanoğlu, & Sivas (2017), which reports on the ability of African medicinal spices and vegetables, possibly containing compounds related to this compound, to tackle malignant diseases. The chapter also discusses in vitro cytotoxicity methods, suggesting the compound's relevance in anticancer research (Kuete, Karaosmanoğlu, & Sivas, 2017).

properties

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11/h2-3,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQGIWLFILWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

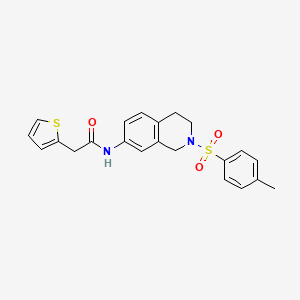

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)

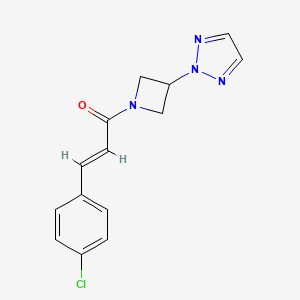

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)

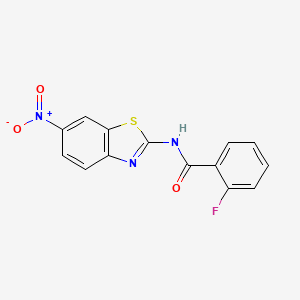

![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)